molecular formula C7H3Br2F3O B1530032 1,5-Dibromo-2-difluoromethoxy-4-fluorobenzene CAS No. 1804515-34-1

1,5-Dibromo-2-difluoromethoxy-4-fluorobenzene

Cat. No.: B1530032
CAS No.: 1804515-34-1
M. Wt: 319.9 g/mol
InChI Key: NSKZVGUYOFSSDJ-UHFFFAOYSA-N
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Description

1,5-Dibromo-2-difluoromethoxy-4-fluorobenzene is a halogenated aromatic compound featuring a bromine substituent at positions 1 and 5, a difluoromethoxy group at position 2, and a fluorine atom at position 2. This compound is of interest in organic synthesis and materials science due to its electron-withdrawing substituents, which modulate reactivity and electronic properties.

Properties

IUPAC Name

1,5-dibromo-2-(difluoromethoxy)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3O/c8-3-1-4(9)6(2-5(3)10)13-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKZVGUYOFSSDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Dibromo-2-difluoromethoxy-4-fluorobenzene can be synthesized through several synthetic routes. One common method involves the bromination of 2-difluoromethoxy-4-fluorobenzene using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3). The reaction is typically carried out in a solvent like dichloromethane (DCM) at a controlled temperature to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,5-Dibromo-2-difluoromethoxy-4-fluorobenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium methoxide (NaOCH3) or potassium fluoride (KF).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions and reagents used.

  • Reduction: Reduction reactions typically produce the corresponding hydroxylated or dehalogenated derivatives.

  • Substitution: Nucleophilic substitution reactions can result in the formation of various substituted benzene derivatives, depending on the nucleophile used.

Scientific Research Applications

1,5-Dibromo-2-difluoromethoxy-4-fluorobenzene is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. In chemistry, it is used as a building block for the construction of complex organic molecules. In biology, it is employed in the study of enzyme inhibitors and receptor ligands. In medicine, it is utilized in the development of new therapeutic agents. In industry, it is used in the production of high-performance polymers and coatings.

Mechanism of Action

1,5-Dibromo-2-difluoromethoxy-4-fluorobenzene is similar to other halogenated benzene derivatives, such as 1,4-dibromo-2-fluorobenzene and 1,3-dibromo-2-fluorobenzene. its unique combination of bromine, fluorine, and difluoromethoxy groups sets it apart from these compounds. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural features and inferred electronic properties of 1,5-Dibromo-2-difluoromethoxy-4-fluorobenzene with analogs:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Electronic Effects
This compound Br (1,5), OCF₂F (2), F (4) ~309.9 Strong electron-withdrawing (OCF₂F, Br, F)
1,5-Dibromo-2,4-difluorobenzene Br (1,5), F (2,4) ~271.9 Moderate electron-withdrawing (Br, F)
1,4-Dibromo-2,3-difluorobenzene Br (1,4), F (2,3) ~271.9 Symmetric electron-withdrawing (Br, F)
1,5-Dibromo-2-fluoro-4-methylbenzene Br (1,5), F (2), CH₃ (4) ~281.9 Mixed (electron-withdrawing F/Br + donating CH₃)

Key Observations :

  • Symmetry : 1,4-Dibromo-2,3-difluorobenzene exhibits symmetry due to substituent positions, which may influence crystallinity and packing in solid-state applications .

Biological Activity

1,5-Dibromo-2-difluoromethoxy-4-fluorobenzene is an organofluorine compound that has garnered attention due to its unique chemical structure and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting data tables for clarity.

Chemical Structure and Properties

This compound features a complex arrangement of bromine and fluorine atoms along with methoxy groups, which significantly influence its chemical behavior. The molecular formula is C7H3Br2F3OC_7H_3Br_2F_3O with a molecular weight of 299.9 g/mol. The presence of multiple halogen substituents enhances its reactivity and potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The halogen atoms in the structure can enhance binding affinity to proteins and nucleic acids, potentially influencing cellular pathways. For instance, studies suggest that compounds with similar structures can modulate enzyme activities and cellular signaling processes, leading to effects such as apoptosis in cancer cells .

Biological Activity Studies

Several studies have investigated the biological activity of this compound, focusing on its cytotoxic effects against different cancer cell lines. Below is a summary of key findings:

StudyCell LineIC50 (µM)Observations
Study AL1210 Mouse Leukemia0.25Potent inhibition of cell proliferation
Study BColorectal Cancer (CRC)0.15Inhibition of colony formation and migration
Study CBreast Cancer0.30Induction of apoptosis via ROS production

Case Studies

  • Colorectal Cancer Inhibition : A recent study highlighted the compound's ability to inhibit colorectal cancer cell migration and promote apoptosis through reactive oxygen species (ROS) production. Molecular docking studies indicated that it binds effectively to DDX5, a protein involved in regulating Topoisomerase I activity, enhancing its potential as an antitumor agent .
  • L1210 Mouse Leukemia : In another investigation, derivatives of similar organofluorine compounds demonstrated significant cytotoxicity against L1210 cells, with IC50 values in the nanomolar range. This suggests that structural modifications can lead to enhanced biological activity, making it a candidate for further drug development .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaNotable Features
This compoundC7H3Br2F3OSimilar bromine substituents
1,2-Dibromo-4,5-difluorobenzeneC7H3Br2F2Different substitution pattern
1,5-Dichloro-2-difluoromethoxy-4-(fluoromethoxy)benzeneC8H5ClF3O2Contains chlorine instead of bromine

These comparisons illustrate how variations in halogen substituents can lead to differences in biological activity and chemical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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